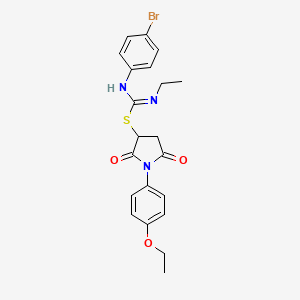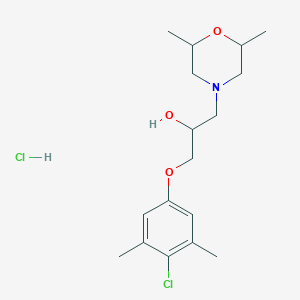![molecular formula C19H21ClFNO3S B5120361 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CFM-2 and has been synthesized using various methods, including the use of palladium-catalyzed coupling reactions. CFM-2 has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of CFM-2 is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which play a role in pain and inflammation. CFM-2 may also act by modulating the activity of certain ion channels that are involved in pain signaling.
Biochemical and Physiological Effects:
CFM-2 has been found to exhibit interesting biochemical and physiological effects. It has been shown to effectively reduce pain and inflammation in animal models. CFM-2 has also been found to inhibit the growth of cancer cells in vitro. In addition, CFM-2 has been shown to modulate the activity of certain ion channels that are involved in pain signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CFM-2 is its ability to effectively reduce pain and inflammation in animal models. This makes it a promising candidate for further research related to pain management and inflammation. However, one limitation of CFM-2 is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research related to CFM-2. One area of interest is its potential applications in cancer research. CFM-2 has been found to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research related to cancer treatment. Another area of interest is its potential applications in pain management and inflammation. CFM-2 has been shown to effectively reduce pain and inflammation in animal models, making it a promising candidate for further research in this area. Finally, further studies are needed to fully understand the mechanism of action of CFM-2 and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of CFM-2 involves the use of a palladium-catalyzed coupling reaction between 2-chloro-6-fluorobenzyl bromide and N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide thiolactam. The reaction is carried out in the presence of a base and a ligand, resulting in the formation of CFM-2. This method has been optimized to yield high purity CFM-2 with good yields.
Aplicaciones Científicas De Investigación
CFM-2 has been primarily used in research related to pain management and inflammation. Studies have shown that CFM-2 can effectively reduce pain and inflammation in animal models. It has also been found to inhibit the activity of certain enzymes that play a role in pain and inflammation. CFM-2 has also been investigated for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO3S/c1-24-17-7-6-13(10-18(17)25-2)8-9-22-19(23)12-26-11-14-15(20)4-3-5-16(14)21/h3-7,10H,8-9,11-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEIJJZLPINROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSCC2=C(C=CC=C2Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![(2-{[({5-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetic acid](/img/structure/B5120327.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)

![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)



![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)
